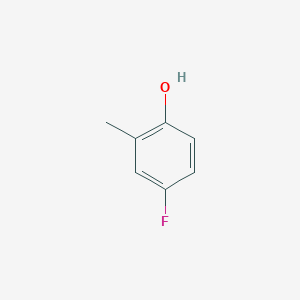

4-Fluoro-2-methylphenol

説明

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQDDKKGDIVDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196426 | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-72-2 | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Fluoro-2-methylphenol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-methylphenol (CAS No. 452-72-2), a key fluorinated building block in organic synthesis. The document details its chemical and physical properties, safety information, and significant applications, with a focus on its role in the development of active pharmaceutical ingredients (APIs) and functional polymers. This guide includes tabulated data for easy reference, detailed experimental protocols for its application, and graphical representations of relevant chemical pathways to support researchers and professionals in the field of drug development and material science.

Chemical and Physical Properties

This compound, also known as 4-fluoro-o-cresol, is a para-fluorinated cresol derivative.[1] Its chemical structure incorporates a fluorine atom, which imparts unique properties relevant to medicinal chemistry and material science.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 452-72-2 | [1][2] |

| Molecular Formula | C₇H₇FO | [1][3] |

| Molecular Weight | 126.13 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Fluoro-o-cresol, 2-Methyl-4-fluorophenol | [1][3] |

| Appearance | Pale yellow crystals or light cream solid | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 37-38 °C | |

| Boiling Point | 87 °C at 14 mmHg | |

| Flash Point | 85 °C (closed cup) | |

| Solubility | Insoluble in water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ 6.83 ppm (doublet of doublets)

-

δ 6.75 ppm (multiplet)

-

δ 6.69 ppm (multiplet)

-

δ 4.76 ppm (singlet, broad - OH)

-

δ 2.22 ppm (singlet, -CH₃)[4]

¹³C NMR: While a full spectrum is not readily available, key shifts can be predicted based on its structure. The carbon atoms attached to the fluorine and hydroxyl groups, as well as the methyl-substituted carbon, will have characteristic chemical shifts.

Mass Spectrometry:

-

Molecular Ion (M⁺): m/z = 126.0

-

Major Fragment: m/z = 125.0[4]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the phenol group (typically broad, around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretch (typically in the 1000-1300 cm⁻¹ region).

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during handling.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][5] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[3][5] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[3][5] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Active Pharmaceutical Ingredients (APIs)

A primary application of this compound is as a building block for APIs. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. It is notably used in the synthesis of quinazoline derivatives, which have been investigated as potent kinase inhibitors, including for the RET (Rearranged during Transfection) kinase.[1]

Functional Polymers

This compound can be grafted onto natural polymers like fax and coconut fibers.[1] This process, often catalyzed by the enzyme laccase, modifies the surface properties of the polymers, for instance, by increasing their hydrophobicity.

Experimental Protocols

Representative Synthesis of a 2-Substituted Quinazoline Derivative

This protocol outlines a general, representative procedure for the synthesis of a 2-(4-fluoro-2-methylphenoxy)quinazoline derivative, illustrating the use of this compound as a nucleophile in the final step of a multi-step synthesis. The overall strategy involves the initial construction of a quinazoline core with a suitable leaving group at the 2-position, which is then displaced by this compound.

Materials:

-

2-Chloroquinazoline (or a similarly activated quinazoline precursor)

-

This compound

-

Potassium carbonate (K₂CO₃) or a similar base

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 2-chloroquinazoline (1.0 eq) in DMF, add this compound (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-(4-fluoro-2-methylphenoxy)quinazoline.

Laccase-Mediated Grafting onto Lignocellulosic Material

This protocol provides a general methodology for the enzymatic grafting of this compound onto a lignocellulosic substrate, such as wood veneers or natural fibers, to enhance surface hydrophobicity.

Materials:

-

Lignocellulosic material (e.g., wood veneers, flax fibers)

-

This compound

-

Laccase from Trametes versicolor (or other suitable source)

-

Acetate buffer (pH 5)

-

Acetone

-

Deionized water

Procedure:

-

Substrate Preparation: Thoroughly wash the lignocellulosic material with deionized water and acetone to remove any surface impurities and extractives. Dry the material completely before use.

-

Reaction Mixture: Prepare a solution of this compound in a 1:1 (v/v) mixture of acetate buffer (pH 5) and acetone.

-

Enzymatic Reaction: Add the laccase enzyme to the reaction mixture containing the lignocellulosic substrate and the this compound solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-40 °C) with gentle agitation for a specified period (e.g., 2-24 hours).

-

Termination and Washing: Terminate the reaction by deactivating the enzyme (e.g., by boiling or washing with a denaturing agent). Thoroughly wash the modified lignocellulosic material with the acetone/water mixture and then with deionized water to remove any ungrafted phenol and residual enzyme.

-

Drying: Dry the grafted material in an oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

-

Analysis: Characterize the modified material using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of fluorine on the surface and contact angle measurements to assess the change in hydrophobicity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the fields of medicinal chemistry and materials science. Its unique properties, conferred by the fluorine substitution, make it an attractive building block for the synthesis of novel APIs and functional polymers. This technical guide provides essential data and protocols to facilitate its effective use in research and development. It is imperative that all handling of this compound is conducted with the appropriate safety measures in place, as outlined in the safety and handling section.

References

A Technical Guide to the Synthesis of 4-Fluoro-2-methylphenol from m-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth, four-step synthetic pathway for the preparation of 4-Fluoro-2-methylphenol, a valuable fluorinated phenol derivative used as a building block for active pharmaceutical ingredients (APIs).[1] The synthesis commences with the readily available starting material, m-fluorotoluene. The described route is based on established, high-yielding organic transformations, including regioselective nitration, reduction, diazotization, and hydrolysis.

Overall Synthetic Scheme

The conversion of m-fluorotoluene to this compound is achieved through a four-step process. The logical workflow involves the strategic introduction and subsequent conversion of functional groups to achieve the desired substitution pattern on the aromatic ring.

Figure 1: Overall workflow for the synthesis of this compound.

Step 1: Regioselective Nitration of m-Fluorotoluene

The initial step involves the electrophilic nitration of m-fluorotoluene (3-fluorotoluene). The directing effects of the fluorine (ortho-, para-directing) and methyl (ortho-, para-directing) groups guide the incoming nitro group. While a mixture of isomers is possible, studies on the nitration of 3-fluorotoluene show that 3-fluoro-6-nitrotoluene (4-fluoro-2-nitrotoluene) can be obtained as a major product.[2][3][4]

Experimental Protocol: Nitration

-

In a reaction vessel equipped with a stirrer and cooling bath, add the starting material, m-fluorotoluene.

-

Cool the vessel to 20-35°C.[5]

-

Slowly add a pre-mixed solution of nitric acid and sulfuric acid (mixed acid) to the reaction vessel under constant stirring, maintaining the temperature between 20-35°C.[5]

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.[5]

-

Upon completion, the reaction mixture is worked up by separating the organic layer from the spent acid.

-

The organic layer is washed with water and a mild base (e.g., sodium bicarbonate solution) until neutral, followed by a final water wash.

-

The resulting crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the desired 4-fluoro-2-nitrotoluene.[5]

Quantitative Data: Nitration of 3-Fluorotoluene

| Parameter | Value | Reference |

| Starting Material | m-Fluorotoluene | [6] |

| Reagents | 70% Nitric Acid, Solid Acid Catalyst (e.g., H-beta) | [2][3] |

| Temperature | 60 °C | [2][3] |

| Conversion | >79% | [2][3] |

| Selectivity | 67% for 3-fluoro-6-nitrotoluene (4-fluoro-2-nitrotoluene) | [2][3] |

| Intermediate | 4-Fluoro-2-nitrotoluene | [7][8] |

Step 2: Reduction of 4-Fluoro-2-nitrotoluene

The nitro group of the purified 4-fluoro-2-nitrotoluene is reduced to a primary amine to yield 4-fluoro-2-methylaniline. This transformation is a standard procedure in organic synthesis, with several effective methods available. Catalytic hydrogenation is a common and clean method.[9]

Experimental Protocol: Reduction

-

Charge a hydrogenation reactor with 4-fluoro-2-nitrotoluene and a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas.[9]

-

Pressurize the reactor with hydrogen gas (typically 0.1 MPa) and stir the mixture vigorously at room temperature.[9]

-

Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.[9]

-

Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-2-methylaniline, which can be purified further if necessary.[9]

Quantitative Data: Reduction

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-2-nitrotoluene | [10] |

| Reagents | H₂, Palladium on Carbon (Pd/C) | [9] |

| Solvent | Ethanol or other suitable organic solvent | [9] |

| Pressure | 0.1 MPa (Hydrogen) | [9] |

| Product | 4-Fluoro-2-methylaniline | [11] |

| Yield | Typically high (quantitative yields often reported) | [12] |

Step 3: Diazotization of 4-Fluoro-2-methylaniline

The primary amino group of 4-fluoro-2-methylaniline is converted into a diazonium salt. This reaction is highly sensitive to temperature and must be carried out at 0-5°C to prevent the decomposition of the unstable diazonium salt intermediate.[13][14]

Experimental Protocol: Diazotization

-

Prepare a solution of 4-fluoro-2-methylaniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) in a reaction vessel.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) in cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline solution with vigorous stirring, ensuring the temperature does not rise above 5°C.[13]

-

The formation of the diazonium salt is typically indicated by a color change. The resulting aqueous solution of 4-fluoro-2-methylbenzenediazonium salt is used immediately in the next step without isolation.[13]

Quantitative Data: Diazotization

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-2-methylaniline | [11] |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | [13][14] |

| Temperature | 0–5 °C | [13] |

| Product | 4-Fluoro-2-methylbenzenediazonium chloride solution | [12] |

| Key Consideration | The diazonium salt is unstable and used in situ. | [15] |

Step 4: Hydrolysis of the Diazonium Salt

The final step is the hydrolysis of the diazonium salt to the desired phenol. This is typically achieved by heating the aqueous diazonium salt solution. The diazonium group is an excellent leaving group (as N₂ gas), allowing for its replacement by a hydroxyl group from the water solvent.[16][17]

Experimental Protocol: Hydrolysis

-

Gently heat the cold aqueous solution of the 4-fluoro-2-methylbenzenediazonium salt prepared in the previous step.

-

A steady evolution of nitrogen gas will be observed as the reaction proceeds.[17]

-

Continue heating until the gas evolution ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude phenol can be purified by distillation or recrystallization.[15]

Quantitative Data: Final Product Properties

| Parameter | Value | Reference |

| Product | This compound | [1] |

| CAS Number | 452-72-2 | [1] |

| Molecular Formula | C₇H₇FO | |

| Molecular Weight | 126.13 g/mol | |

| Melting Point | 37-38 °C | |

| Boiling Point | 87 °C / 14 mmHg |

References

- 1. ossila.com [ossila.com]

- 2. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 6. 3-Fluorotoluene | 352-70-5 [chemicalbook.com]

- 7. 4-Fluoro-2-nitrotoluene [oakwoodchemical.com]

- 8. 4-Fluoro-2-nitrotoluene | C7H6FNO2 | CID 67965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-フルオロ-N-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Diazotisation [organic-chemistry.org]

- 15. How to convert benzene Diazonium chloride to phenol? - askIITians [askiitians.com]

- 16. researchgate.net [researchgate.net]

- 17. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-2-methylphenol, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and functional polymers.[1][2] Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of end products.

Physicochemical Properties of this compound

This compound, also known as 4-fluoro-o-cresol, is a fluorinated phenol derivative.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇FO | [3] |

| Molecular Weight | 126.13 g/mol | [3] |

| CAS Number | 452-72-2 | |

| Appearance | Solid | |

| Melting Point | 37-38 °C (lit.) | |

| Boiling Point | 87 °C at 14 mmHg (lit.) | |

| Flash Point | 85 °C (closed cup) | |

| Water Solubility | Insoluble | [1] |

Solubility Profile

Table 2: Illustrative Table for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Water | 25 | Insoluble | Insoluble |

Note: The data in this table is illustrative and needs to be determined experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Place the flasks in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Data Analysis: Calculate the solubility in g/100 mL and mol/L from the determined concentration.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9][10][11][12] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage.

Table 3: Illustrative Table for Stability of this compound under Forced Degradation Conditions

| Stress Condition | Parameters | Observation | % Degradation | Major Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | To be determined | To be determined | To be determined |

| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 24h | To be determined | To be determined | To be determined |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | To be determined | To be determined | To be determined |

| Thermal Degradation | 80°C, 48h | To be determined | To be determined | To be determined |

| Photostability | ICH Q1B conditions | To be determined | To be determined | To be determined |

Note: The data in this table is illustrative and needs to be determined experimentally.

Experimental Protocols for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

General Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) in an oven.

-

Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Factors Influencing the Stability of this compound

Caption: Key factors affecting the chemical stability of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on this compound.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. ossila.com [ossila.com]

- 3. This compound | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianjpr.com [asianjpr.com]

- 12. ajpsonline.com [ajpsonline.com]

The Biological Activity of Fluorinated Phenol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into phenolic scaffolds has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the biological activity of parent phenol molecules. This often leads to enhanced metabolic stability, increased lipophilicity, improved binding affinity to biological targets, and altered pKa values, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] This technical guide provides a comprehensive overview of the diverse biological activities of fluorinated phenol derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity

Fluorinated phenol derivatives have demonstrated significant potential as anticancer agents, with various studies highlighting their cytotoxic effects against a range of cancer cell lines. The mechanisms of action often involve the induction of apoptosis (programmed cell death), modulation of cellular signaling pathways, and generation of reactive oxygen species (ROS) that can selectively damage cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various fluorinated phenol derivatives against different cancer cell lines. This data is primarily derived from studies utilizing the MTT assay to assess cell viability.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Bromophenol Schiff Bases (General) | HeLa (Cervical Cancer) | 1.47 - 4.12 | - | - |

| MCF-7 (Breast Cancer) | 5.95 - 45.39 | - | - | |

| HepG2 (Liver Cancer) | 9.07 - 73.69 | 5-Fluorouracil | 6.44 | |

| HCT-116 (Colon Cancer) | 12.83 | - | - | |

| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | 39 human cancer cell lines (HCC panel) | Most effective in panel | - | - |

| Fluorinated 3-phenylcoumarin-7-O-sulfamates (2b and 2c) | Steroid sulfatase inhibition assay | 0.27 | Coumarin-7-O-sulfamate | 3.5 |

| 3'-Fluoroaminopterin | L1210 (Mouse Leukemia) | Twice as toxic as aminopterin | Aminopterin | - |

| HuTu80 (Human Stomach Cancer) | Twice as toxic as aminopterin | Aminopterin | - |

Note: Data for "Bromophenol Schiff Bases (General)" is derived from studies on various bromophenol derivatives, which may not all be fluorinated, and is intended for comparative purposes.

Signaling Pathways in Anticancer Activity

Many anticancer agents exert their effects by increasing the intracellular levels of reactive oxygen species (ROS).[2] While moderate levels of ROS can promote cancer cell proliferation, high levels can induce oxidative stress, leading to DNA damage, activation of pro-apoptotic proteins, and ultimately, apoptosis.[4][5] Fluorinated phenols may contribute to increased ROS production, tipping the balance towards cell death in cancer cells, which often have a compromised antioxidant defense system compared to normal cells.[6]

Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Halogenated phenolic compounds, including fluorinated derivatives, have shown promise in this area. Their mechanism of action often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[7][8]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some fluorinated phenol derivatives against common bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 2-chloro-5-fluoro phenol | Escherichia coli | Active |

| Staphylococcus aureus | Active | |

| Pseudomonas aeruginosa | Active | |

| 4-Fluoro-2-alkylphenols (propyl and butyl derivatives) | Ascaris (in vitro) | Appreciable activity |

Note: The data for 2-chloro-5-fluoro phenol indicates activity without specifying the exact MIC values.[9] The activity of 4-fluoro-2-alkylphenols is against a parasitic worm, demonstrating a broader potential antimicrobial spectrum.[10]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The introduction of fluorine can modulate this activity. Theoretical studies suggest that fluorination can alter the stability, solubility, and molecular polarity of phenolic compounds like ferulic acid, potentially enhancing their pharmacological activity as antioxidants.[11][12]

Quantitative Antioxidant Activity Data

The antioxidant activity of fluorinated phenol derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals).

| Compound/Derivative | Antioxidant Activity (DPPH Assay) | IC50 (µg/mL) |

| 3-fluoro-3',4',5'-trimethoxyflavone | Enhanced radical scavenging | 37 |

| 3-fluoro-3',4',5'-trihydroxyflavone | Enhanced radical scavenging | 0.24 |

| 3',4',5'-trimethoxyflavone (non-fluorinated) | Radical scavenging | 71 |

| 3',4',5'-trihydroxyflavone (non-fluorinated) | Radical scavenging | 0.33 |

| Dimethoxychalcone 5a and its dihydropyrazole derivative 6a | Highest antioxidant activity in study | Not specified |

Note: The data for fluorinated flavones demonstrates that fluorination can enhance antioxidant activity compared to their non-fluorinated counterparts.[13]

Enzyme Inhibition

Fluorinated phenol derivatives have been investigated as inhibitors of various enzymes, playing a role in the development of treatments for a range of diseases.

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of fluorinated phenol derivatives against specific enzymes, with IC50 values indicating the concentration required for 50% inhibition.

| Compound Class/Derivative | Target Enzyme | IC50 |

| Fluorinated polyphenol derivative (1c) | DYRK1A/B Kinase | 73 nM |

| EGCG (non-fluorinated polyphenol) | DYRK1A Kinase | 300-400 nM |

| Fluorinated 3-phenylcoumarin-7-O-sulfamates (2b and 2c) | Steroid Sulfatase | 0.27 µM |

| 2'-fluoroaminopterin | Dihydrofolate Reductase | Similar to aminopterin |

| 3'-fluoroaminopterin | Dihydrofolate Reductase | 2-3 fold more potent than aminopterin |

| 2-fluorophenol | Tyrosinase | Competitive inhibitor |

| Fluorinated chalcones | 5-Lipoxygenase | Comparable or better than lead compound |

Signaling Pathways in Enzyme Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neuroinflammatory and neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as in some cancers. Fluorinated polyphenol derivatives have been developed as potent and selective inhibitors of DYRK1A/B. By inhibiting DYRK1A, these compounds can potentially modulate downstream signaling pathways involved in inflammation and neuronal survival.

The transcription factor NF-κB is a key regulator of inflammation.[11] Some fluorinated phenol derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the general steps for assessing the cytotoxicity of fluorinated phenol derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluorinated phenol derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the fluorinated phenol derivatives in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of fluorinated phenol derivatives against bacterial strains.[15]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Fluorinated phenol derivatives (test compounds)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the fluorinated phenol derivatives in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of fluorinated phenol derivatives using the DPPH assay.[16][17][18]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Fluorinated phenol derivatives (test compounds)

-

Positive control (e.g., ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare various concentrations of the fluorinated phenol derivatives and the positive control in the same solvent.

-

Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the reaction mixtures at approximately 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the colorimetric method for measuring acetylcholinesterase (AChE) inhibition by fluorinated phenol derivatives.[9][19][20]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Fluorinated phenol derivatives (test compounds)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE solution. Pre-incubate to allow for enzyme-inhibitor interaction.

-

Initiate Reaction: Start the reaction by adding the ATCI substrate.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Conclusion

Fluorinated phenol derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential applications in cancer therapy, infectious disease treatment, and the management of neurodegenerative and inflammatory disorders are continually being explored. The strategic introduction of fluorine can significantly enhance the therapeutic potential of phenolic compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of novel fluorinated phenol derivatives as next-generation therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iomcworld.com [iomcworld.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. MIC determination by broth microdilution. [bio-protocol.org]

- 14. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Design, synthesis, and biological evaluation of polyphenol derivatives as DYRK1A inhibitors. The discovery of a potentially promising treatment for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 4-Fluoro-2-methylphenol for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and application of 4-Fluoro-2-methylphenol as a key building block in the development of targeted therapeutics.

This technical guide provides a comprehensive overview of this compound, a fluorinated phenol derivative of significant interest in medicinal chemistry and materials science. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents a detailed experimental protocol for its synthesis. Furthermore, it explores its critical role as a precursor in the synthesis of targeted therapies, with a particular focus on its incorporation into quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key target in oncology.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The purity and available quantities vary by supplier, allowing for procurement for both small-scale research and larger-scale development projects. A summary of prominent suppliers and their typical product specifications is provided below.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula |

| Sigma-Aldrich | ≥99% | 1g, 5g, 25g | 452-72-2 | C₇H₇FO |

| Thermo Scientific | 98%[1] | 5g, 25g | 452-72-2[1] | C₇H₇FO[1] |

| Fisher Scientific | 98%[2] | 5g, 25g | 452-72-2[2] | C₇H₇FO[2] |

| Ossila | >98%[3] | 1g, 5g | 452-72-2[3] | C₇H₇FO[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The fluorine substituent significantly influences the electronic properties and lipophilicity of the molecule, which can, in turn, impact the biological activity of its derivatives.

| Property | Value | Source |

| Molecular Weight | 126.13 g/mol | [1][2][3] |

| Melting Point | 37-38 °C | |

| Boiling Point | 87 °C at 14 mmHg | |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. |

Synthesis of this compound: An Experimental Protocol

The following protocol describes a representative synthesis of this compound from 4-fluoro-2-methylaniline via a diazotization-hydrolysis reaction. This method is a common and effective route for the preparation of phenols from anilines.

Reaction Scheme:

Caption: Synthesis of this compound from 4-fluoro-2-methylaniline.

Materials:

-

4-Fluoro-2-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoro-2-methylaniline (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture, ensuring the temperature remains between 0 and 5 °C. Stir the resulting solution for 30 minutes at this temperature.

-

Hydrolysis: Gently heat the reaction mixture to 50-60 °C. The diazonium salt will decompose, evolving nitrogen gas, to form the phenol. Continue heating until the evolution of nitrogen ceases.

-

Work-up: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.

Application in Drug Discovery: Inhibition of the EGFR Signaling Pathway

This compound is a valuable building block in the synthesis of quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.

EGFR Signaling Pathway and Inhibition:

Caption: EGFR signaling pathway and the mechanism of inhibition by quinazoline-based drugs.

The 4-fluoro-2-methylphenyl moiety is often incorporated into the core structure of these inhibitors to enhance their binding affinity and selectivity for the ATP-binding pocket of the EGFR kinase domain. This strategic placement of the fluorinated phenol can lead to improved pharmacokinetic and pharmacodynamic properties of the drug candidate. The fluorine atom can modulate the pKa of the phenol, influence hydrogen bonding interactions within the active site, and increase metabolic stability.

Conclusion

This compound is a commercially accessible and versatile building block with significant applications in the development of targeted therapeutics, particularly in the field of oncology. Its unique structural features, arising from the combination of a fluorine atom and a methyl group on a phenolic ring, make it an attractive starting material for the synthesis of potent and selective enzyme inhibitors. The detailed information provided in this guide on its availability, properties, synthesis, and application is intended to support researchers and drug development professionals in leveraging this important chemical entity for the advancement of novel medicines.

References

An In-depth Technical Guide to the Electrophilic Reactions of 4-Fluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-fluoro-2-methylphenol. This compound, a valuable building block in the synthesis of active pharmaceutical ingredients (APIs), exhibits nuanced reactivity due to the interplay of its three substituents: a strongly activating hydroxyl group, a weakly activating methyl group, and a deactivating fluoro group.[1] Understanding the regioselectivity of its reactions with various electrophiles is crucial for the efficient synthesis of targeted derivatives.

Principles of Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.

In the case of this compound, the directing effects of the substituents can be summarized as follows:

-

Hydroxyl (-OH) group: A strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

-

Methyl (-CH₃) group: A weak activating group and an ortho, para-director through an inductive effect and hyperconjugation.

-

Fluoro (-F) group: A deactivating group due to its strong inductive electron-withdrawing effect, yet it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

The interplay of these directing effects on the this compound ring is depicted below.

Caption: Directing effects of substituents on this compound.

The hydroxyl group, being the most powerful activating group, primarily dictates the position of electrophilic attack. Since the position para to the hydroxyl group is blocked by the fluorine atom, electrophilic substitution is strongly favored at the ortho positions. Of the two available ortho positions (C6 and C2), C2 is already substituted with a methyl group. Therefore, the C6 position, which is ortho to the strongly activating hydroxyl group and meta to the weakly activating methyl group, is the most probable site for electrophilic attack.

Key Electrophilic Reactions and Experimental Data

This section details common electrophilic aromatic substitution reactions performed on this compound and related compounds, summarizing the available quantitative data.

Halogenation

Halogenation is a widely used reaction to introduce halogen atoms into aromatic rings.

Table 1: Halogenation of this compound

| Electrophile | Reagents and Conditions | Major Product | Yield | Reference |

| Br⁺ | Br₂ in an organic solvent (chloroform or dichloromethane) and water, with H₂O₂, -10°C to 5°C. | 2-Bromo-4-fluoro-6-methylphenol | Not explicitly stated, but the patent describes a high-yielding process. | [2] |

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations in drug development.

Table 2: Nitration of this compound and Analogs

| Substrate | Reagents and Conditions | Major Product | Yield | Reference |

| 2-Bromo-4-fluorophenol | H₂SO₄/HNO₃ (1:5.5 molar ratio) in chloroform, 20°C to 45°C for 3 hours. | 2-Bromo-4-fluoro-6-nitrophenol | 89% | [2] |

| This compound | Not specified | 4-Fluoro-2-methyl-6-nitrophenol | Not explicitly stated, but synthesis is reported. | [3] |

Friedel-Crafts Acylation

Table 3: Friedel-Crafts Acylation (General)

| Electrophile | Reagents and Conditions | Expected Major Product on this compound | Yield | Reference |

| RCO⁺ | Acyl chloride (e.g., Acetyl chloride), AlCl₃ in CH₂Cl₂ at 0°C to room temperature. | 2-Acyl-4-fluoro-6-methylphenol | Not reported | [4][5] |

Formylation

Formylation introduces a formyl group (-CHO), creating an aldehyde. Common methods include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

Table 4: Formylation Reactions (General)

| Reaction | Reagents and Conditions | Expected Major Product on this compound | Yield | Reference |

| Vilsmeier-Haack | POCl₃, DMF | 4-Fluoro-2-hydroxy-3-methylbenzaldehyde | Not reported | [6] |

| Duff Reaction | Hexamethylenetetramine, glycerol, boric acid, 150-160°C, followed by acid hydrolysis. | 4-Fluoro-2-hydroxy-3-methylbenzaldehyde | Generally low to moderate | [6][7] |

| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | 4-Fluoro-2-hydroxy-3-methylbenzaldehyde | Generally low | [8][9] |

Sulfonation and Alkylation

Information regarding the direct sulfonation and alkylation of this compound is limited in the searched literature. However, general principles suggest that these reactions would also likely occur at the C6 position. For instance, alkylation of phenols with tertiary alcohols can be achieved using acid catalysts.[10][11][12] Sulfonation of phenols is readily accomplished with reagents like chlorosulfonic acid.[13][14]

Detailed Experimental Protocols

This section provides detailed methodologies for key electrophilic reactions.

Bromination of this compound to 2-Bromo-4-fluoro-6-methylphenol

This protocol is adapted from a patent describing the synthesis of 2-bromo-4-fluoro-6-methylphenol.[2]

Procedure:

-

Dissolve this compound (1 molar equivalent) in a mixed solution of an organic solvent (chloroform or dichloromethane) and water.

-

Cool the reaction mixture to a temperature between -10°C and 5°C.

-

Slowly add bromine (0.54-0.6 molar equivalents) dropwise to the cooled solution.

-

Following the bromine addition, add hydrogen peroxide (0.7-0.8 molar equivalents) dropwise while maintaining the temperature.

-

After the reaction is complete (monitored by TLC or GC), perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method such as recrystallization or column chromatography to yield 2-bromo-4-fluoro-6-methylphenol.

Nitration of 2-Bromo-4-fluorophenol to 2-Bromo-4-fluoro-6-nitrophenol

This protocol provides a high-yield synthesis of a nitrated analog, indicating a probable successful outcome for the direct nitration of this compound at the C6 position.[2]

Procedure:

-

Dissolve 2-bromo-4-fluorophenol (0.05 mol) in 25 mL of chloroform in a reaction flask.

-

Prepare a nitrating mixture of sulfuric acid and nitric acid in a 1:5.5 molar ratio (0.065 mol total).

-

At 20°C, add the nitrating mixture dropwise to the solution of the phenol.

-

After the addition is complete, warm the reaction mixture to 45°C and stir for 3 hours.

-

Upon completion, wash the reaction mixture with water and then with a saturated sodium chloride solution.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield light yellow crystals of 2-bromo-4-fluoro-6-nitrophenol (Yield: 89%).

General Procedure for Friedel-Crafts Acylation of Phenols

This general procedure can be adapted for the acylation of this compound.[4][5]

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in an inert solvent like dichloromethane, cooled to 0°C, add the acyl chloride (1.1 equivalents) dropwise.

-

After the formation of the acylium ion complex, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting ketone by distillation, recrystallization, or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general mechanism of electrophilic aromatic substitution on this compound, leading to the favored C6-substituted product.

References

- 1. ossila.com [ossila.com]

- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 3. 2-Fluoro-4-methyl-6-nitrophenol research chemical | Sigma-Aldrich [sigmaaldrich.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101591224A - A kind of method for preparing 2-tert-butyl-4-methylphenol - Google Patents [patents.google.com]

- 13. US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 14. US6936732B2 - Sulphonation of phenols - Google Patents [patents.google.com]

The Industrial Versatility of 4-Fluoro-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methylphenol, a para-fluorinated ortho-cresol, is a key building block in the synthesis of a diverse range of high-value industrial chemicals. Its unique molecular architecture, featuring both a fluorine atom and a methyl group on a phenolic ring, confers advantageous properties to its derivatives, including enhanced biological activity and modified material characteristics. This technical guide explores the principal industrial applications of this compound, with a focus on its role in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols, quantitative data, and visualizations of key processes are provided to support researchers and professionals in leveraging the potential of this versatile intermediate.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 452-72-2 | [1] |

| Molecular Formula | C₇H₇FO | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| Melting Point | 37-38 °C | [2] |

| Boiling Point | 87 °C at 14 mmHg | [2] |

| Appearance | Pale yellow crystals | [Ossila] |

Pharmaceutical Applications: A Precursor to Kinase Inhibitors

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability and binding affinity. This compound serves as a crucial starting material for the synthesis of quinazoline-based Receptor Tyrosine Kinase (RTK) inhibitors, a class of targeted cancer therapeutics.[3] Notably, these derivatives have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[4][5][6]

Synthesis of Quinazoline-Based EGFR Inhibitors

A common synthetic route to these inhibitors involves an initial Williamson ether synthesis to couple the 4-fluoro-2-methylphenoxy moiety to a reactive intermediate, followed by the construction of the quinazoline ring system.

Experimental Protocol: Synthesis of a 4-(4-Fluoro-2-methylphenoxy)quinazoline Intermediate

This protocol describes a plausible synthetic pathway based on established chemical principles for the synthesis of related compounds.

Step 1: Synthesis of 2-(4-Fluoro-2-methylphenoxy)acetonitrile

-

To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (2.0 eq).

-

Add chloroacetonitrile (1.1 eq) dropwise to the mixture.[7]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(4-fluoro-2-methylphenoxy)acetonitrile, which can be purified by column chromatography.

Step 2: Synthesis of the Quinazoline Core

The resulting phenoxyacetonitrile can then be utilized in established multi-step procedures to construct the final 4-arylamino-quinazoline derivatives. These methods typically involve the reaction with anthranilic acid derivatives to form the quinazolinone core, followed by chlorination and subsequent nucleophilic substitution with an appropriate aniline.[3][8]

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration. Quinazoline-based inhibitors derived from this compound act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation. This blockade of downstream signaling can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: EGFR signaling pathway and its inhibition.

Agrochemical Applications: Development of Herbicides

Phenoxyacetic acids are a well-established class of herbicides.[4][9] this compound can be converted to its corresponding phenoxyacetic acid, which is expected to exhibit herbicidal properties. The presence of the fluorine atom may influence the compound's efficacy and environmental persistence.

Synthesis of 2-(4-Fluoro-2-methylphenoxy)acetic Acid

The synthesis of 2-(4-fluoro-2-methylphenoxy)acetic acid can be achieved through a Williamson ether synthesis.[6][10]

Experimental Protocol: Synthesis of 2-(4-Fluoro-2-methylphenoxy)acetic Acid

-

Dissolve this compound (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 30% NaOH solution), to form the corresponding phenoxide.

-

Add chloroacetic acid (1.1 eq) to the solution.

-

Heat the mixture in a water bath at 90-100 °C for approximately 30-40 minutes.

-

After cooling, dilute the reaction mixture with water and acidify with a strong acid, such as 6M HCl, until the solution is acidic to litmus paper.

-

The resulting precipitate of 2-(4-fluoro-2-methylphenoxy)acetic acid can be collected by filtration and purified by recrystallization from hot water.

Herbicidal Activity

Materials Science and Specialty Chemicals

This compound is a valuable monomer and ligand precursor in materials science, enabling the creation of functional polymers and catalysts.

Laccase-Catalyzed Grafting for Surface Modification

Laccase, an oxidoreductase enzyme, can catalyze the grafting of phenolic compounds onto lignocellulosic materials, altering their surface properties.[12] This has been demonstrated with this compound to increase the hydrophobicity of natural fibers.[11][13][14]

Experimental Protocol: Laccase-Mediated Grafting of this compound onto Flax Fibers

-

Prepare a buffer solution (e.g., sodium acetate buffer, pH 5).

-

Disperse flax fibers in the buffer solution.

-

Add a solution of this compound to the fiber suspension.

-

Initiate the grafting reaction by adding a solution of laccase.

-

Incubate the mixture with gentle agitation for a specified period (e.g., several hours) at a controlled temperature (e.g., 25-40 °C).

-

After the reaction, thoroughly wash the modified fibers with water and a suitable organic solvent (e.g., ethanol) to remove any ungrafted phenol and enzyme.

-

Dry the modified fibers before characterization.

Quantitative Data on Surface Modification

| Property | Untreated Flax | Laccase-Treated Flax with this compound | Reference |

| Water Contact Angle | Lower (more hydrophilic) | Increased (more hydrophobic) | [15] |

| Surface Fluorine Content | 0% | 0.26% | [13][14] |

Synthesis of Tetradentate Aminophenol Ligands and Metal Complexes

This compound can be used to synthesize multidentate ligands for the preparation of coordination complexes with interesting photochemical properties.

Experimental Workflow: Synthesis of a Vanadium(V) Aminophenol Complex

Caption: Synthesis of a Vanadium(V) Aminophenol Complex.

These vanadium complexes, featuring tetradentate aminophenol ligands derived from this compound, have been shown to exhibit long-lived ligand-to-metal charge transfer states, making them promising candidates for applications in photochemical reactions.[16]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential across multiple industrial sectors. Its application in the synthesis of targeted pharmaceuticals, potentially novel agrochemicals, and functional materials highlights the importance of fluorinated building blocks in modern chemistry. The experimental protocols and data presented in this guide provide a foundation for researchers and developers to explore and expand upon the industrial applications of this important compound.

References

- 1. This compound | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 11. mdpi.com [mdpi.com]

- 12. Laccase‐Mediated Grafting on Biopolymers and Synthetic Polymers: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-FLUORO-2-METHYLPHENOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

- 15. Laccase-Enzyme Treated Flax Fibre for Use in Natural Fibre Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 4-Fluoro-2-methylphenol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Fluoro-2-methylphenol as a key building block in the synthesis of pharmaceutically active compounds, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols and an examination of the relevant biological pathways are included to facilitate its use in drug discovery and development.

Introduction

This compound is a versatile aromatic building block increasingly utilized in medicinal chemistry.[1][2] Its unique substitution pattern, featuring a fluorine atom and a methyl group on a phenolic ring, imparts desirable physicochemical properties to target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methyl group can provide steric hindrance to modulate selectivity and reduce metabolic degradation.[2]

This document will focus on the application of this compound and its derivatives in the synthesis of quinazoline-based kinase inhibitors, a class of targeted therapeutics with significant clinical success.[3] Specifically, we will explore its role in the development of inhibitors for the REarranged during Transfection (RET) receptor tyrosine kinase, a key oncogenic driver in various cancers.[4]

Key Applications in Pharmaceutical Synthesis

This compound and its amino-derivatives are particularly valuable for the synthesis of anilinoquinazolines, a common scaffold for kinase inhibitors.[1] The phenol or aniline moiety can act as a key hydrogen bond donor or acceptor within the ATP-binding pocket of the target kinase. The strategic placement of the fluoro and methyl groups on this phenolic ring has been shown to improve both potency and selectivity of the resulting inhibitors.[1]

A significant application of a positional isomer, 3-amino-4-fluoro-2-methyl-phenol, is in the synthesis of potent and selective RET kinase inhibitors.[1] The general synthetic strategy involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with the appropriately substituted aniline.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 452-72-2 | [6][7] |

| Molecular Formula | C₇H₇FO | [6][7] |

| Molecular Weight | 126.13 g/mol | [6][7] |

| Appearance | Solid | [7] |

| Melting Point | 37-38 °C | [7] |

| Boiling Point | 87 °C at 14 mmHg | [7] |

| Purity | ≥98% | [8] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and its subsequent use in the preparation of a quinazoline-based kinase inhibitor.

Protocol 1: Synthesis of 3-Amino-4-fluoro-2-methylphenol (Intermediate)

While this compound is the primary topic, its application in the synthesis of certain kinase inhibitors requires its conversion to an amino-derivative. The synthesis of the key intermediate, 3-amino-4-fluoro-2-methyl-phenol, is crucial for the subsequent coupling reaction. While a specific literature protocol for this exact transformation was not found in the search, a general method for the reduction of a corresponding nitro-phenol would be a standard synthetic route.

General Procedure for Reduction of a Nitrophenol:

-

Dissolution: Dissolve the starting nitrophenol in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10%).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude aminophenol, which can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of 3-((6,7-Dimethoxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride (RET Kinase Inhibitor Analog)

This protocol describes the synthesis of a potent RET kinase inhibitor analog via a nucleophilic aromatic substitution reaction.[1]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of the quinazoline inhibitor.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

3-Amino-4-fluoro-2-methylphenol

-

Acetonitrile (MeCN)

-

Round-bottom flask

-

Reflux condenser or microwave reactor

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-Chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and 3-amino-4-fluoro-2-methylphenol (2.0 equivalents).[1]

-

Solvent Addition: Add acetonitrile (MeCN) to the flask.[1]

-

Heating: Heat the reaction mixture. This can be achieved through conventional heating under reflux or by using a microwave reactor until the reaction is complete, as monitored by TLC or LC-MS.[1]

-

Isolation: Upon cooling, the hydrochloride salt of the product may precipitate. Isolate the solid by filtration.[1]

-

Purification: If precipitation does not occur, or if further purification is required, the product can be purified by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.[1]

Table 2: Quantitative Data for the Synthesis of 3-((6,7-Dimethoxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride

| Parameter | Value | Reference |

| Starting Materials | 4-Chloro-6,7-dimethoxyquinazoline (80 mg, 0.35 mmol), 3-amino-4-fluoro-2-methyl-phenol (100 mg, 0.71 mmol) | [1] |

| Solvent | Acetonitrile (MeCN) | [1] |

| Product Yield | 42 mg (15%) | [1] |